(+)-Tomoxetine hydrochloride

Description

Properties

IUPAC Name |

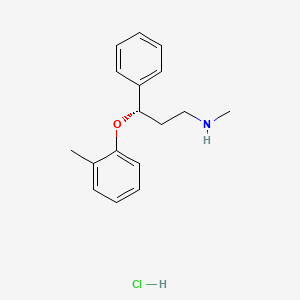

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232033 | |

| Record name | (+)-Tomoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-39-4 | |

| Record name | (+)-Tomoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tomoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOMOXETINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHM88LDX7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Tomoxetine Hydrochloride on Norepinephrine Transporters

Introduction: The Critical Role of the Norepinephrine Transporter in Neuronal Signaling

The norepinephrine transporter (NET) is a pivotal presynaptic membrane protein that governs the spatial and temporal dynamics of noradrenergic signaling throughout the central and peripheral nervous systems. As a member of the solute carrier 6 (SLC6) family, NET is responsible for the rapid reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling activity. This precise regulation of norepinephrine levels is crucial for a multitude of physiological and cognitive processes, including attention, mood, and autonomic function. Dysregulation of NET function has been implicated in various neuropsychiatric disorders, making it a key therapeutic target for a range of pharmaceuticals.

(+)-Tomoxetine hydrochloride, a highly selective norepinephrine reuptake inhibitor (SNRI), exemplifies a targeted therapeutic approach to modulating noradrenergic transmission. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of (+)-Tomoxetine with the norepinephrine transporter, the experimental methodologies used to characterize this interaction, and the consequential physiological effects.

Molecular Mechanism of Action: High-Affinity and Selective Inhibition of NET

The primary mechanism of action of this compound is its potent and selective inhibition of the norepinephrine transporter. By binding to NET, Tomoxetine blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged residence time of the neurotransmitter in the synapse. This enhancement of noradrenergic signaling is believed to be the foundation of its therapeutic efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).

Binding Affinity and Selectivity

(+)-Tomoxetine exhibits a high affinity for the human norepinephrine transporter, with reported dissociation constants (Ki) in the low nanomolar range. Crucially, its therapeutic utility is underscored by its remarkable selectivity for NET over other monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity minimizes off-target effects that can arise from interactions with the serotonergic and dopaminergic systems.

| Transporter | Dissociation Constant (Ki) in nM | Reference |

| Norepinephrine Transporter (NET) | 5 | |

| Serotonin Transporter (SERT) | 77 | |

| Dopamine Transporter (DAT) | 1451 |

The Enantioselective Pursuit of a Non-Stimulant ADHD Therapeutic: A Technical Guide to the Discovery and Synthesis of (+)-Tomoxetine Hydrochloride

Introduction: From a Serendipitous Discovery to a Targeted ADHD Treatment

(+)-Tomoxetine hydrochloride, known commercially as atomoxetine, stands as a significant milestone in the pharmacological management of Attention Deficit Hyperactivity Disorder (ADHD). Its journey from initial investigation as an antidepressant to its eventual approval as the first non-stimulant ADHD medication is a compelling narrative of drug repurposing and a deepening understanding of neurochemical pathways.[1][2] Developed by Eli Lilly and Company, tomoxetine's unique mechanism of action as a selective norepinephrine reuptake inhibitor (NRI) offered a valuable alternative to the prevailing stimulant-based therapies.[3][4] This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic evolution of this compound, with a focus on the enantioselective strategies that are paramount to its therapeutic efficacy.

The therapeutic activity of tomoxetine resides almost exclusively in its (R)-enantiomer, which is approximately nine times more potent as a norepinephrine transporter (NET) inhibitor than its (S)-counterpart.[5] This stereospecificity necessitates synthetic routes that can deliver high enantiomeric purity, a central challenge that has driven innovation in asymmetric synthesis. This guide will dissect the key synthetic pathways, from classical resolution to modern catalytic and enzymatic methods, offering insights into the chemical reasoning and practical considerations that have shaped its manufacture.

Mechanism of Action: A Selective Approach to Neuromodulation

Tomoxetine exerts its therapeutic effects by selectively inhibiting the presynaptic norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex.[6][7] This brain region is critically involved in executive functions, such as attention, impulse control, and working memory, which are often impaired in individuals with ADHD.[8] By enhancing noradrenergic signaling, atomoxetine helps to normalize these cognitive functions.

Interestingly, while having a low affinity for the dopamine transporter, atomoxetine also increases dopamine levels in the prefrontal cortex.[6] This is attributed to the fact that in this brain region, dopamine can also be cleared from the synapse by the norepinephrine transporter. This dual enhancement of norepinephrine and dopamine in the prefrontal cortex, without the widespread dopamine increase seen with stimulants, is believed to contribute to its efficacy while minimizing the potential for abuse and dependence.[9]

The Synthetic Challenge: Achieving Enantiopurity

The synthesis of (+)-Tomoxetine, or (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, in its enantiomerically pure form has been approached through several distinct strategies. The choice of a particular route in a research or industrial setting is dictated by a balance of efficiency, cost, scalability, and the desired level of enantiomeric purity.

Pathway 1: Racemic Synthesis and Classical Resolution

An early and industrially viable approach involves the synthesis of a racemic mixture of tomoxetine, followed by resolution of the enantiomers. This method, while straightforward, relies on the effective separation of diastereomeric salts.

Experimental Protocol: Resolution of Racemic Tomoxetine with (S)-(+)-Mandelic Acid

-

Salt Formation: A solution of racemic tomoxetine free base in a suitable solvent mixture, such as toluene and methanol, is treated with (S)-(+)-mandelic acid.[10][11]

-

Diastereomeric Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled. The less soluble diastereomeric salt, (R)-tomoxetine-(S)-mandelate, selectively crystallizes out of the solution. Seeding with pure (R)-tomoxetine-(S)-mandelate crystals can be employed to initiate and control the crystallization process, which is crucial for achieving high diastereomeric purity.[12]

-

Isolation and Purification: The crystallized salt is isolated by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system, such as acetonitrile or a toluene/methanol mixture, can be performed to enhance the enantiomeric purity to >99%.[10][12]

-

Liberation of the Free Base: The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to neutralize the mandelic acid and liberate the (R)-tomoxetine free base.

-

Formation of the Hydrochloride Salt: The enantiomerically pure (R)-tomoxetine free base is then dissolved in a suitable solvent, and treated with hydrochloric acid (either as a gas or an aqueous solution) to precipitate the final this compound salt.[10]

Logical Relationship: Racemic Synthesis and Resolution

Caption: Workflow for obtaining (+)-Tomoxetine HCl via classical resolution.

Pathway 2: Asymmetric Synthesis via Catalytic Reduction

Modern synthetic approaches aim to establish the desired stereocenter early in the synthesis, avoiding the need for resolution. The Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones, has been effectively applied to the synthesis of a key chiral intermediate for tomoxetine.[13][14]

Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone

-

Catalyst Preparation/Activation: The chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) is either prepared in situ or a commercially available solution is used. Borane (e.g., BH₃·THF or BH₃·SMe₂) is added to the catalyst in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 0 °C to -20 °C) to form the active catalyst-borane complex.[15]

-

Ketone Addition: A solution of the prochiral ketone, 3-chloropropiophenone, in the same anhydrous solvent is slowly added to the catalyst-borane complex at a low temperature (e.g., -40 °C to -78 °C) to control the enantioselectivity.

-

Reaction and Quenching: The reaction is stirred at the low temperature until completion, which is monitored by a suitable analytical technique (e.g., TLC or HPLC). The reaction is then carefully quenched by the slow addition of a protic solvent, typically methanol.

-

Work-up and Isolation: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, and the product, (R)-3-chloro-1-phenylpropanol, is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

-

Purification: The crude chiral alcohol is purified by a suitable method, such as column chromatography or recrystallization, to yield the highly enantiomerically enriched intermediate.

This chiral chlorohydrin is a versatile intermediate that can be converted to (+)-Tomoxetine through subsequent amination and etherification steps.

Signaling Pathway: Mechanism of Corey-Bakshi-Shibata (CBS) Reduction

Caption: Key steps in the CBS reduction for asymmetric synthesis.

Pathway 3: Chemoenzymatic Synthesis

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes for key transformations, offering a green and efficient alternative to purely chemical methods. Lipases are commonly employed for the kinetic resolution of racemic intermediates, such as chiral alcohols or their esters.[16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-chloro-1-phenylpropanol

-

Esterification of Racemic Alcohol: The racemic 3-chloro-1-phenylpropanol is first converted to its corresponding ester (e.g., acetate or chloroacetate) using an acylating agent.

-

Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer and organic co-solvent system. A lipase, such as Candida antarctica lipase B (CALB), is added. The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (S)-ester) to the corresponding alcohol at a much faster rate than the other enantiomer.

-

Reaction Monitoring: The progress of the reaction is monitored until approximately 50% conversion is reached. At this point, the mixture ideally contains one enantiomer as the unreacted ester (e.g., (R)-ester) and the other as the hydrolyzed alcohol (e.g., (S)-alcohol), both in high enantiomeric excess.

-

Separation and Isolation: The reaction is stopped, and the unreacted ester and the alcohol product are separated by standard techniques such as column chromatography.

-

Hydrolysis of the Desired Ester: The isolated, enantiomerically enriched (R)-ester is then chemically hydrolyzed to afford the desired (R)-3-chloro-1-phenylpropanol.

This chemoenzymatic approach provides access to the key chiral intermediate with high enantiopurity and under mild reaction conditions.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway for this compound is a critical decision in drug development and manufacturing, influenced by factors such as yield, enantiomeric excess, cost, and scalability.

| Synthetic Pathway | Key Transformation | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Classical Resolution | Diastereomeric salt crystallization with mandelic acid | 35-45% (of the desired enantiomer from racemate)[10] | >99% after recrystallization[10] | Well-established, scalable, high final purity. | Theoretical maximum yield is 50%, requires resolving agent, can be labor-intensive. |

| Asymmetric Reduction (CBS) | Enantioselective reduction of 3-chloropropiophenone | 85-95%[17] | 90-98%[17] | High yield and enantioselectivity, avoids resolution. | Requires stoichiometric chiral reagents or expensive catalysts, sensitive to reaction conditions. |

| Chemoenzymatic Resolution | Lipase-catalyzed kinetic resolution of a racemic intermediate | ~45% (of the desired enantiomer) | >99%[18] | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Limited to 50% theoretical yield, enzyme cost and stability can be a factor, separation of product and unreacted starting material required. |

Conclusion: A Synthesis of Innovation and Practicality

The development of this compound has not only provided a valuable therapeutic option for individuals with ADHD but has also showcased the evolution of synthetic organic chemistry. From the foundational, yet inherently limited, classical resolution methods to the more elegant and efficient asymmetric catalytic and chemoenzymatic approaches, the synthesis of this important pharmaceutical agent reflects the ongoing pursuit of enantiopure compounds. The causality behind the choice of a particular synthetic route is a complex interplay of economic, practical, and regulatory considerations. For large-scale industrial production, a robust, cost-effective, and scalable process is paramount, often favoring well-established resolution techniques or highly optimized asymmetric catalytic processes. For smaller-scale synthesis or in the context of green chemistry, chemoenzymatic methods offer significant advantages. The continued refinement of these synthetic pathways will undoubtedly lead to even more efficient and sustainable methods for producing this and other life-changing medications.

References

-

The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. Available at: [Link]

-

Atomoxetine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

What is the mechanism of action of atomoxetine (Strattera)? Dr.Oracle. Available at: [Link]

-

What is the mechanism of Atomoxetine Hydrochloride? Ningbo Innopharmchem. Available at: [Link]

-

Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide Featuring Stargab 300. STERIS HEALTHCARE PVT LTD. Available at: [Link]

-

Tomoxetine (Eli Lilly & Co). PubMed. Available at: [Link]

- US7439399B2 - Processes for the preparation of atomoxetine hydrochloride. Google Patents.

-

Lilly initiates clinical development of tomoxetine for ADHD. BioWorld. Available at: [Link]

- US7507861B2 - Process for the preparation of atomoxetine hydrochloride. Google Patents.

-

Atomoxetine. Wikipedia. Available at: [Link]

-

Atomoxetine - Eli Lilly and Company. AdisInsight. Available at: [Link]

-

Atomoxetine Hydrochloride. Patsnap Synapse. Available at: [Link]

- WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine. Google Patents.

- WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate. Google Patents.

- US20080004470A1 - Synthesis of Atomoxetine Hydrochloride. Google Patents.

-

WO/2007/030587 PROCESSES FOR THE PREPARATION OF ATOMOXETINE HYDROCHLORIDE. WIPO Patentscope. Available at: [Link]

-

Synthesis of (R)‐fluoxetine and (R)‐atomoxetine and stereochemical assignments. Reaction conditions. ResearchGate. Available at: [Link]

- WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine. Google Patents.

-

Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine. Request PDF - ResearchGate. Available at: [Link]

-

Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. Ningbo Innopharmchem. Available at: [Link]

-

lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. Available at: [Link]

-

Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. OUCI. Available at: [Link]

- WO2006037055A1 - Synthesis of atomoxetine hydrochloride. Google Patents.

-

N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. GSIS. Available at: [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]

-

Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. ResearchGate. Available at: [Link]

- WO2008062473A1 - Process for preparing atomoxetine hydrochloride. Google Patents.

-

Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. Available at: [Link]

-

Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. Available at: [Link]

-

(PDF) Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R). ResearchGate. Available at: [Link]

-

Atomoxetine related compound C. PubChem - NIH. Available at: [Link]

-

A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Semantic Scholar. Available at: [Link]

-

Atomoxetine EP Impurity C. SynZeal. Available at: [Link]

Sources

- 1. Atomoxetine - Wikipedia [en.wikipedia.org]

- 2. | BioWorld [bioworld.com]

- 3. Tomoxetine (Eli Lilly & Co) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atomoxetine - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 5. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. sterispharma.com [sterispharma.com]

- 9. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 10. US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 11. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]

- 12. WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine - Google Patents [patents.google.com]

- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Tomoxetine hydrochloride enantiomer-specific biological activity.

An In-Depth Technical Guide to the Enantiomer-Specific Biological Activity of Tomoxetine Hydrochloride

Abstract

Chirality is a fundamental principle in pharmacology, where stereoisomers of a drug can exhibit profoundly different biological activities. Tomoxetine, a selective norepinephrine reuptake inhibitor, serves as a quintessential example of this principle. Marketed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) as the single (R)-(-) enantiomer, Atomoxetine, its therapeutic efficacy is almost entirely dependent on its specific stereochemistry.[1][2] This guide provides a detailed examination of the enantiomer-specific biological activities of (+)-Tomoxetine hydrochloride and its counterpart, elucidating the molecular, cellular, and functional differences that dictate their pharmacological profiles. We will explore the structural basis for differential target engagement, present methodologies for quantifying these differences, and discuss the downstream signaling consequences that underpin its clinical utility.

The Stereochemical Imperative in Drug Action: The Case of Tomoxetine

Many pharmaceutical agents are chiral molecules, existing as non-superimposable mirror images called enantiomers. While physically similar, their three-dimensional arrangement dictates how they interact with chiral biological targets like receptors and transporters. The racemic mixture of tomoxetine contains both the (R)-(-) and (S)-(+) enantiomers.[1] Early research and clinical development definitively established that the desired therapeutic activity resides almost exclusively in the (R)-(-) enantiomer, now known as Atomoxetine.[3] The (S)-(+)-enantiomer is considered an impurity in the final drug product, with regulatory guidelines stipulating strict limits on its presence.[3]

The process of separating these enantiomers from the racemic mixture is a critical step in manufacturing. This is often achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-(+)-mandelic acid, which allows for separation via crystallization due to the different physical properties of the resulting diastereomeric salts.[3][4]

Caption: Workflow for the chiral resolution of racemic tomoxetine.

Differential Binding and Functional Activity at the Norepinephrine Transporter (NET)

The primary mechanism of action for tomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET, encoded by the gene SLC6A2).[2][5][6][7][8] This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[9][10] Inhibition of NET increases the concentration and dwell time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[5]

The stereochemistry of tomoxetine is paramount for its interaction with NET. The (R)-(-) enantiomer (Atomoxetine) is a significantly more potent inhibitor of NET compared to the (S)-(+) enantiomer.[1] Reports indicate that the (R)-isomer is approximately nine times more effective at inhibiting NET than the (S)-isomer.[1][2][3] This differential potency is a direct result of the specific three-dimensional fit of the enantiomers within the transporter's binding pocket. While the precise crystal structure of tomoxetine bound to human NET (hNET) is not publicly available, molecular modeling studies suggest key interactions between the drug and specific amino acid residues in the S1 binding pocket that favor the (R)-(-) configuration.[10]

Data Presentation: Enantiomer-Specific NET Affinity

The disparity in biological activity can be quantified by comparing the binding affinity (Ki) and functional inhibition (IC50) of the two enantiomers for the norepinephrine transporter.

| Compound | Target | Binding Affinity (Ki, nM) | Primary Clinical Use |

| (R)-(-)-Tomoxetine (Atomoxetine) | NET | ~5 [11] | ADHD [1][2] |

| (S)-(+)-Tomoxetine | NET | ~45 (estimated 9-fold lower affinity)[1][2] | Not used clinically |

| Desipramine (control) | NET | 0.8 - 4.2[11] | Depression |

| Reboxetine (control) | NET | 5.8 - 18[11] | Depression |

Note: Exact Ki values can vary based on experimental conditions. The ~9-fold difference is a consistently reported finding.[1][2]

Caption: Enantiomer-specific blockade of the Norepinephrine Transporter (NET).

Off-Target Activity and Selectivity Profile

While highly selective for NET, the enantiomers of tomoxetine have been investigated for activity at other monoamine transporters and receptors. Atomoxetine shows minimal affinity for other neurotransmitter receptors.[6][7] However, at clinically relevant doses, it has been shown to occupy not only the norepinephrine transporter but also the serotonin transporter (SERT).[12][13] PET imaging studies in rhesus monkeys demonstrated that atomoxetine has an in vivo IC50 of 31 ng/mL for NET and 99 ng/mL for SERT.[12] This suggests that at therapeutic concentrations used for ADHD, atomoxetine can occupy over 90% of NET and over 85% of SERT.[12] This dual action may contribute to its efficacy in patients with comorbid conditions like anxiety or depression.[13][14]

Furthermore, atomoxetine has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations (IC50 ≈ 3 µM).[15][16] This action is voltage-dependent, indicating an open-channel blocking mechanism.[15] This glutamatergic modulation may also play a role in its therapeutic effects in ADHD, a disorder increasingly linked to dysregulated glutamate transmission.[15][17] The enantiomer-specific effects on SERT and NMDA receptors are less characterized than for NET but are an active area of research.

Experimental Protocols for Characterizing Enantiomer-Specific Activity

To empirically determine the differential activity of tomoxetine enantiomers, standardized in-vitro assays are essential. The following protocols provide a framework for assessing both binding affinity and functional transporter inhibition.

Protocol 1: NET Radioligand Binding Assay

This assay determines the binding affinity (Ki) of each enantiomer by measuring its ability to compete with a radiolabeled ligand that specifically binds to NET.

Objective: To calculate the Ki of (+)-Tomoxetine HCl and (-)-Tomoxetine HCl for the human norepinephrine transporter (hNET).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing hNET.

-

Radioligand: [³H]-Nisoxetine (a high-affinity NET inhibitor).

-

Test Compounds: (+)-Tomoxetine HCl, (-)-Tomoxetine HCl.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Compound Preparation: Prepare serial dilutions of each tomoxetine enantiomer in assay buffer, covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup: In each well of the 96-well plate, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand like Desipramine (10 µM, for non-specific binding).

-

50 µL of the test compound dilution.

-

50 µL of [³H]-Nisoxetine at a final concentration near its Kd value (e.g., 1 nM).

-

50 µL of hNET-expressing cell membranes (protein concentration typically 10-20 µ g/well ).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value for each enantiomer.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³H]-Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of each enantiomer to inhibit the reuptake of the natural substrate, norepinephrine, into cells expressing NET.[18]

Objective: To determine the functional inhibitory potency (IC50) of each tomoxetine enantiomer on norepinephrine uptake.

Materials:

-

Human neuroblastoma SK-N-BE(2)C cells, which endogenously express hNET, or HEK293 cells stably expressing hNET.[18]

-

[³H]-Norepinephrine.

-

Assay Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

-

Test Compounds: (+)-Tomoxetine HCl, (-)-Tomoxetine HCl.

-

Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

Methodology:

-

Cell Culture: Plate SK-N-BE(2)C cells in 24- or 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the tomoxetine enantiomers.

-

Uptake Initiation: Add [³H]-Norepinephrine to each well at a final concentration near its Km value for NET (e.g., ~400 nM for SK-N-BE(2)C cells) and incubate for a short period (e.g., 10-15 minutes) at 37°C.[18]

-

Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold assay buffer to stop the uptake process.

-

Cell Lysis and Quantification: Add lysis buffer to each well to solubilize the cells and release the internalized radioactivity. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify using a scintillation counter.

-

Data Analysis:

-

Define 100% uptake as the signal in wells without any inhibitor and 0% uptake (non-specific) using a high concentration of a potent inhibitor like Desipramine.

-

Calculate the percent inhibition for each concentration of the test compounds.

-

Plot percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.

-

Conclusion and Clinical Significance

The biological activity of tomoxetine is profoundly dependent on its stereochemistry. The (R)-(-) enantiomer, Atomoxetine, is a potent and selective inhibitor of the norepinephrine transporter, forming the basis of its therapeutic efficacy in ADHD.[1][2][6] Its approximately nine-fold higher potency compared to the (S)-(+) enantiomer underscores the importance of chiral purity in the final pharmaceutical product.[1][3] Furthermore, its activity at other targets, such as the serotonin transporter and NMDA receptors, may contribute to its broader clinical profile and suggests avenues for future research.[12][15] The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in pharmacology and drug development, enabling the precise characterization of this and other enantiomer-specific compounds.

References

-

Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018). National Center for Biotechnology Information. [Link]

-

DeVane, C. L., & Nemeroff, C. B. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PMC. [Link]

-

Cunha, J. (2022). Atomoxetine. StatPearls - NCBI Bookshelf. [Link]

-

NET Transporter Assay. (n.d.). BioIVT. [Link]

-

What is the mechanism of Atomoxetine Hydrochloride? (2024). News-Medical.net. [Link]

-

van der Velden, W. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

- Enantiomerically pure atomoxetine and tomoxetine mandelate. (2004).

-

Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. PubMed. [Link]

- An improved process for synthesizing highly pure atomoxetine. (2009).

-

Reuptake inhibition activity at the hNET endogenously expressed in... (n.d.). ResearchGate. [Link]

-

Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. (1993). ACS Publications. [Link]

-

Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. (2010). ResearchGate. [Link]

-

atomoxetine. (n.d.). ClinPGx. [Link]

- Processes for the preparation of atomoxetine hydrochloride. (2005).

-

Yu, G., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. [Link]

-

Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. [Link]

-

Atomoxetine. (n.d.). Wikipedia. [Link]

-

Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. (2014). ResearchGate. [Link]

-

Andersen, J., et al. (2011). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. PubMed Central. [Link]

-

Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide. (n.d.). Sterispharma. [Link]

-

Slezak, M., et al. (2017). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. PubMed Central. [Link]

-

Ludolph, A. G., et al. (2010). Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. British Journal of Pharmacology. [Link]

-

Atomoxetine Pharmacology. (2024). YouTube. [Link]

- Synthesis of atomoxetine hydrochloride. (2005).

-

X Ray crystallography. (n.d.). PubMed Central. [Link]

-

Pharmacology Update: Atomoxetine HCl — New Drug for ADHD. (2003). Clinician.com. [Link]

-

Stephenson, G. A., et al. (2006). Structural determination of the stable and meta-stable forms of atomoxetine HCl using single crystal and powder X-ray diffraction methods. PubMed. [Link]

-

Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. (2016). ResearchGate. [Link]

-

ATOMOXETINE HYDROCHLORIDE. (n.d.). gsrs. [Link]

-

Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. PubMed Central. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Creative Biostructure. [Link]

-

Stimulant. (n.d.). Wikipedia. [Link]

Sources

- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]

- 4. WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine - Google Patents [patents.google.com]

- 5. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 6. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. sterispharma.com [sterispharma.com]

- 9. bioivt.com [bioivt.com]

- 10. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]

- 17. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Monoamine Transporter Binding Affinity of (+)-Tomoxetine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of (+)-Tomoxetine hydrochloride, the active enantiomer in the medication Atomoxetine, for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the pharmacological principles and experimental methodologies used to characterize this selective norepinephrine reuptake inhibitor (NRI). We will delve into the causality behind experimental design, provide a detailed, field-proven protocol for determining binding affinities via radioligand binding assays, and present a quantitative summary of Tomoxetine's interaction with its primary and secondary molecular targets.

Introduction: The Significance of Monoamine Transporter Selectivity

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of norepinephrine, serotonin, and dopamine from the synaptic cleft, thereby controlling the magnitude and duration of signaling.[1] Pharmacological modulation of these transporters is a cornerstone of treatment for numerous neuropsychiatric disorders. (+)-Tomoxetine (Atomoxetine) is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET).[1][3]

This selectivity is a key differentiator from other ADHD medications, such as methylphenidate, which has a broader mechanism of action. By selectively blocking NET, (+)-Tomoxetine increases the extracellular concentrations of norepinephrine and, interestingly, also dopamine in specific brain regions like the prefrontal cortex, where dopamine clearance is also mediated by NET.[1][4] This targeted neurochemical modulation is thought to underlie its therapeutic effects on attention and executive function.[1][4]

Understanding the precise binding affinity of (+)-Tomoxetine for NET, as well as its comparatively lower affinity for SERT and DAT, is fundamental to appreciating its mechanism of action, predicting its therapeutic window, and understanding its side-effect profile. This guide will provide the technical framework for assessing these critical pharmacological parameters.

Quantifying Binding Affinity: The Core Principles

The affinity of a ligand for its target is quantitatively expressed by the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium in the absence of the radioligand or other competitors. A lower Ki value signifies a higher binding affinity.

In practice, Ki is often derived from the IC50 value, which is the concentration of a competitor that inhibits 50% of the specific binding of a radioligand. The relationship between these two values is defined by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the transporter.

This equation underscores the importance of using a radioligand concentration well below its Kd to ensure that the IC50 value is a close approximation of the Ki.

Experimental Workflow: Radioligand Binding Assay

The determination of this compound's binding affinity for NET, SERT, and DAT is reliably achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (in this case, (+)-Tomoxetine) to displace a specific, high-affinity radioligand from its target transporter.

Caption: Workflow for determining transporter binding affinity using a radioligand binding assay.

Materials and Reagents

-

Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).

-

Radioligands:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control:

-

For hNET: Desipramine (10 µM)

-

For hSERT: Fluoxetine (10 µM)

-

For hDAT: Mazindol (10 µM)

-

-

96-well microplates and glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Protocol

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The choice of this range is critical; it should bracket the expected IC50 value to ensure a complete sigmoidal dose-response curve.

-

Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration. Dilute the membranes to a final concentration that ensures the specific binding is less than 10% of the total radioligand added, a crucial step to avoid ligand depletion artifacts.

-

Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: Contains membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the respective non-labeled transporter inhibitor (e.g., 10 µM Desipramine for NET). This is essential to quantify the portion of radioligand binding to non-transporter sites.

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Add the assay components to the wells. A typical order is buffer/competitor, radioligand, and finally the membrane suspension to initiate the binding reaction. Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This step is critical for separating the membrane-bound radioligand from the free radioligand in the solution. Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Quantify the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: For each concentration of (+)-Tomoxetine, calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the (+)-Tomoxetine concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

-

Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value.[16][17][18][19][20] This requires the Kd of the radioligand, which should be determined in separate saturation binding experiments under the same assay conditions.

Binding Affinity Profile of this compound

Numerous studies have characterized the binding affinity of this compound for the monoamine transporters. The data consistently demonstrate a high affinity and selectivity for the norepinephrine transporter.

| Transporter | Radioligand Used in Studies | Reported Ki (nM) | Selectivity Ratio (vs. NET) |

| NET | [³H]Nisoxetine | 5 | 1 |

| SERT | [³H]Citalopram | 77 | ~15-fold |

| DAT | [³H]GBR-12935 | 1451 | ~290-fold |

Note: The Ki values presented are representative values from the literature and may vary slightly between studies due to different experimental conditions.[4][21][22]

Caption: Comparative binding affinities of this compound.

Interpretation and Significance

The data unequivocally establish (+)-Tomoxetine as a highly selective norepinephrine transporter inhibitor. Its affinity for NET is approximately 15 times greater than for SERT and nearly 300 times greater than for DAT.[4][21][22] This pharmacological profile is central to its clinical utility.

-

High NET Affinity: The potent blockade of NET is the primary mechanism of action, leading to increased synaptic norepinephrine and, in the prefrontal cortex, dopamine. This is believed to enhance executive functions and attention.[1][4]

-

Moderate SERT Affinity: While significantly lower than its affinity for NET, the interaction with SERT may contribute to some of the observed clinical effects, particularly in comorbid conditions. Some studies suggest that at clinically relevant doses, atomoxetine can occupy a substantial portion of SERT.[6][23]

-

Low DAT Affinity: The very low affinity for DAT in brain regions like the striatum and nucleus accumbens distinguishes (+)-Tomoxetine from stimulant medications.[1][4] This is thought to be the reason for its lower potential for abuse and dependence.

Conclusion

The precise characterization of this compound's binding affinity for monoamine transporters is a testament to the power of radioligand binding assays in modern drug discovery and development. This guide has outlined the theoretical underpinnings and a practical, robust methodology for determining these critical parameters. The high affinity and selectivity of (+)-Tomoxetine for the norepinephrine transporter provide a clear molecular basis for its therapeutic efficacy in ADHD. For researchers in the field, a thorough understanding and rigorous application of these techniques are indispensable for the continued development of targeted and effective neurotherapeutics.

References

-

The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. Available at: [Link]

-

How Does Atomoxetine (Strattera) Work? All About Its Mechanism of Action. GoodRx. Available at: [Link]

-

What is the mechanism of Atomoxetine Hydrochloride? Mechanism of Action. Available at: [Link]

-

What is the mechanism of action of Strattera (atomoxetine)? Dr. Oracle. Available at: [Link]

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]

-

Atomoxetine Hcl | CAS#:82248-59-7. Chemsrc. Available at: [Link]

-

Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. ClinPGx. Available at: [Link]

-

Representative autoradiograms of [³H]GBR12935 binding to DAT in the (A)... ResearchGate. Available at: [Link]

-

[3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. Available at: [Link]

-

Analysis of SERT expression/binding sites by radioligand saturation... ResearchGate. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

-

Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]

-

Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. Available at: [Link]

-

Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. PMC. Available at: [Link]

-

IC50-to-Ki converter. University of Vienna. Available at: [Link]

-

Atomoxetine | C17H21NO | CID 54841. PubChem. Available at: [Link]

-

Location of the Antidepressant Binding Site in the Serotonin Transporter. PubMed Central. Available at: [Link]

-

[3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease. PubMed. Available at: [Link]

-

Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. Available at: [Link]

-

Whole-cell radioligand saturation binding. Protocols.io. Available at: [Link]

-

Development of the methods for atomoxetine identification suitable for the chemical and toxicological analysis. News of Pharmacy. Available at: [Link]

-

atomoxetine. ClinPGx. Available at: [Link]

-

[3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. PubMed. Available at: [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

-

Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Available at: [Link]

-

Atomoxetine Hydrochloride | C17H22ClNO | CID 54840. PubChem. Available at: [Link]

-

[³H]GBR‐12935 dopamine transporter (DAT) binding. (a) Representative... ResearchGate. Available at: [Link]

Sources

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomoxetine Hydrochloride - (R)-Tomoxetine hydrochloride, (R)-N-Methyl-γ-(2-methylphenoxy)benzenepropanamine hydrochloride [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]

- 8. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 17. m.youtube.com [m.youtube.com]

- 18. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 19. punnettsquare.org [punnettsquare.org]

- 20. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

An In-Depth Technical Guide: The Role of (+)-Tomoxetine Hydrochloride in Modulating Prefrontal Cortex Dopamine Levels

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of the mechanism by which tomoxetine, and specifically its enantiomers, modulates dopamine neurotransmission within the prefrontal cortex (PFC). While the topic specifies (+)-Tomoxetine hydrochloride, a critical examination of its stereochemistry reveals that the (R)-(-)-enantiomer, known as atomoxetine, is the primary pharmacologically active agent. The S-(+)-enantiomer exhibits significantly lower potency. The core of this guide focuses on the well-established mechanism of atomoxetine. Its therapeutic relevance stems from a unique confluence of its high selectivity for the norepinephrine transporter (NET) and the distinct neurochemical environment of the PFC, which is characterized by a low density of dopamine transporters (DAT) but a high density of NET. This guide elucidates how NET inhibition by atomoxetine paradoxically leads to a significant and regionally selective increase in extracellular dopamine levels in the PFC, a key factor in its efficacy for cognitive and attentional regulation. We will dissect the foundational pharmacology, the neuroanatomical basis of this effect, and the robust experimental methodologies used to validate this mechanism.

Part 1: Foundational Pharmacology of Tomoxetine Hydrochloride

Introduction to Tomoxetine

Tomoxetine is an aryloxyphenylpropylamine that exists as a racemic mixture of two stereoisomers. It was initially investigated as an antidepressant but was later developed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) under the non-proprietary name atomoxetine.[1] The therapeutic agent, atomoxetine, is specifically the (R)-(-)-enantiomer of tomoxetine.[2]

The Critical Role of Stereochemistry: (S)-(+)-Tomoxetine vs. (R)-(-)-Tomoxetine (Atomoxetine)

Stereochemistry is paramount to the pharmacological activity of tomoxetine. The two enantiomers, while structurally mirror images, exhibit markedly different affinities for their molecular target. The (R)-(-)-enantiomer (atomoxetine) is a potent and selective inhibitor of the norepinephrine transporter (NET).[2] In contrast, the (S)-(+)-enantiomer is substantially less active.

The causality behind selecting the single (R)-(-)-enantiomer for therapeutic use is its superior potency. Research indicates that the (R)-isomer is approximately nine-fold more potent as an inhibitor of NET compared to the (S)-(+) isomer.[2][3] Consequently, while the user's topic is this compound, its role in directly modulating PFC dopamine is minimal compared to its counterpart. The remainder of this guide will focus on the mechanism of the potent (R)-(-)-enantiomer (atomoxetine), as this is the basis for the compound's clinical effects and the subject of extensive research.

Comparative Binding Affinity and Selectivity

The therapeutic action of atomoxetine is rooted in its high selectivity for the norepinephrine transporter over other monoamine transporters. This selectivity minimizes off-target effects commonly associated with less selective agents, such as stimulants that strongly engage the dopamine transporter system in reward pathways. The binding affinities (Ki) are a quantitative measure of this selectivity.

| Compound | Transporter | Binding Affinity (Ki) in nM | Reference |

| (R)-(-)-Tomoxetine (Atomoxetine) | Norepinephrine Transporter (NET) | 5 | [4] |

| Serotonin Transporter (SERT) | 77 | [4] | |

| Dopamine Transporter (DAT) | 1451 | [4] |

This table clearly demonstrates that atomoxetine's affinity for NET is over 15 times greater than for SERT and nearly 300 times greater than for DAT, validating its classification as a selective norepinephrine reuptake inhibitor (NRI).

Part 2: The Neurochemical Landscape of the Prefrontal Cortex

A Unique Feature: Low DAT and High NET Density

The prefrontal cortex (PFC) is a critical brain region for executive functions, including attention, working memory, and impulse control. Its proper function relies on a fine-tuned balance of catecholaminergic neurotransmission, primarily involving dopamine (DA) and norepinephrine (NE). A key neuroanatomical feature that underpins the action of atomoxetine is the differential expression of monoamine transporters in the PFC compared to other brain regions like the striatum or nucleus accumbens. The PFC has a relatively low density of dopamine transporters (DAT) but is rich in norepinephrine transporters (NET).[5]

The "Promiscuous" Norepinephrine Transporter: A Key Player in Dopamine Clearance

In most brain regions, extracellular dopamine is cleared from the synapse primarily by DAT. However, due to the scarcity of DAT in the PFC, the norepinephrine transporter plays a crucial and unusual role. The NET has a significant affinity for dopamine and, in the PFC, serves as the primary mechanism for its reuptake and clearance from the extracellular space.[2][5] This functional "hitchhiking" of dopamine onto the NET is the central reason why a selective NET inhibitor can profoundly impact dopaminergic tone in this specific brain area.

Part 3: Mechanism of Dopamine Modulation by (-)-Tomoxetine (Atomoxetine)

Primary Mechanism: Selective Inhibition of the Norepinephrine Transporter (NET)

Atomoxetine binds with high affinity to the presynaptic norepinephrine transporter.[6] By occupying this transporter, it blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged duration of norepinephrine in the synapse, enhancing noradrenergic signaling.

Consequence in the PFC: Dual Elevation of Extracellular Norepinephrine and Dopamine

Due to the unique reliance on NET for dopamine clearance in the PFC, the selective blockade of NET by atomoxetine has a dual effect in this region. It not only prevents norepinephrine reuptake but also prevents dopamine reuptake.[2] The direct consequence is a simultaneous increase in the extracellular concentrations of both norepinephrine and dopamine specifically within the PFC.[4] This regional selectivity is a hallmark of atomoxetine's mechanism; it does not significantly raise dopamine levels in the nucleus accumbens or striatum, areas where DAT is abundant and which are associated with the abuse potential of stimulant medications.[4] The elevation of both catecholamines in the PFC is thought to synergistically improve the signal-to-noise ratio of cortical processing, thereby enhancing executive functions.[5][7]

Signaling Pathway Diagram

Caption: Mechanism of (-)-Tomoxetine in the PFC.

Part 4: Experimental Validation and Methodologies

The dual enhancement of norepinephrine and dopamine in the PFC by atomoxetine is not merely theoretical but has been robustly demonstrated through rigorous experimental techniques.

In Vivo Microdialysis: Quantifying Extracellular Neurotransmitter Levels

-

4.1.1 Rationale and Causality: In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter concentrations in specific brain regions of living animals. The choice of this technique is causal: to validate the hypothesis that NET blockade increases synaptic dopamine, one must directly measure the concentration of dopamine in the synaptic space. This method allows for the collection of samples from the PFC of a freely moving rat before and after the administration of atomoxetine, providing a direct quantitative readout of the drug's effect.

-

4.1.2 Detailed Experimental Protocol: In Vivo Microdialysis in Rat PFC

-

Surgical Implantation:

-

Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.

-

Secure the rat in a stereotaxic frame.

-

Implant a guide cannula (CMA/12) targeting the medial prefrontal cortex (mPFC) at coordinates: AP +3.2 mm, ML +0.6 mm from bregma, and DV -2.2 mm from the skull surface.[8]

-

Secure the cannula to the skull with dental acrylic. Allow for a 48-hour recovery period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., CMA/12, 2mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 4 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂) at a constant flow rate of 1.0 µL/min.[9]

-

Allow a 2-hour stabilization period.

-

Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish stable neurotransmitter levels.

-

-

Drug Administration and Sample Collection:

-

Administer (-)-Tomoxetine hydrochloride (e.g., 1-3 mg/kg, intraperitoneally) or vehicle control.

-

Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the neurotransmitter levels by comparing peak heights to a standard curve.

-

Express the results as a percentage change from the baseline average.

-

-

-

4.1.3 Representative Data Summary

| Treatment | Brain Region | Neurotransmitter | Peak Increase (% of Baseline) | Reference |

| Atomoxetine (3 mg/kg, i.p.) | Prefrontal Cortex | Norepinephrine | ~300% | [4] |

| Prefrontal Cortex | Dopamine | ~300% | [4] | |

| Striatum | Dopamine | No significant change | [4] | |

| Nucleus Accumbens | Dopamine | No significant change | [4] |

-

4.1.4 Experimental Workflow Diagram

Caption: Workflow for an in vivo microdialysis experiment.

In Vivo Electrophysiology: Assessing Neuronal Activity

-

4.2.1 Rationale and Causality: While microdialysis confirms the chemical change, electrophysiology reveals the functional consequence. By recording the electrical activity (action potentials) of single neurons in the PFC, researchers can determine how the increased levels of dopamine and norepinephrine alter neuronal firing patterns. This is crucial for linking the neurochemical effect to changes in cortical information processing. The technique is chosen to directly measure the physiological output of the targeted neuronal population.

-

4.2.2 Detailed Experimental Protocol: Single-Unit Recording in Rat PFC

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat with urethane (1.5 g/kg, i.p.) or other suitable long-acting anesthetic.

-

Secure the rat in a stereotaxic frame and maintain body temperature at 37°C.

-

-

Electrode Placement:

-

Drill a small burr hole over the PFC.

-

Slowly lower a glass microelectrode or a multi-barrel iontophoresis electrode into the PFC to record the extracellular activity of pyramidal neurons.

-

-

Neuronal Recording:

-

Identify and isolate single-unit action potentials based on amplitude and waveform characteristics.

-

Record the baseline firing rate of a stable neuron for at least 5-10 minutes.

-

-

Drug Administration:

-

Administer (-)-Tomoxetine hydrochloride (1-6 mg/kg) via a tail vein catheter for systemic administration.

-

Alternatively, for local effects, use microiontophoresis to apply atomoxetine directly onto the neuron being recorded.

-

-

Data Acquisition and Analysis:

-

Continuously record the neuron's firing rate before, during, and after drug administration.

-

Analyze the data by constructing firing rate histograms to visualize changes in neuronal activity over time.

-

Compare the mean firing rates during baseline and post-drug periods using appropriate statistical tests (e.g., paired t-test). Studies have shown that atomoxetine increases the firing activity of PFC neurons. This enhanced excitability, particularly via potentiation of NMDA receptor currents, is thought to be a key element of its therapeutic effect.

-

-

Part 5: Conclusion and Future Directions

The modulation of prefrontal cortex dopamine levels by tomoxetine is a nuanced process, critically dependent on the stereochemistry of the molecule and the unique neuroanatomy of the PFC. The pharmacologically potent (R)-(-)-enantiomer, atomoxetine, acts as a highly selective norepinephrine transporter inhibitor. By blocking NET in a brain region where this transporter is also responsible for dopamine clearance, atomoxetine effectively and selectively elevates both norepinephrine and dopamine in the PFC. This dual action, validated by extensive microdialysis and electrophysiology data, provides a robust explanation for its efficacy in treating disorders of executive function. The role of the (+)-enantiomer appears to be negligible due to its significantly lower potency at the norepinephrine transporter.

Future research should continue to explore the downstream effects of this dual catecholamine elevation on specific PFC microcircuits and its interaction with other neurotransmitter systems, such as glutamate, to further refine our understanding of cognitive enhancement.

References

-

S. L. M.D., M.P.H. (2014). Microdialysis evaluation of atomoxetine brain penetration and central nervous system pharmacokinetics in rats. PubMed. Available at: [Link]

-

Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., Morin, S. M., Gehlert, D. R., & Perry, K. W. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699–711. Available at: [Link]

-

Gamo, N. J., Wang, M., & Arnsten, A. F. (2010). Methylphenidate and atomoxetine enhance prefrontal function through α2-adrenergic and dopamine D1 receptors. Journal of the American Academy of Child and Adolescent Psychiatry, 49(10), 1011–1023. Available at: [Link]

-

Brown, J. T., & Sallee, F. R. (2014). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Recent patents on CNS drug discovery, 9(1), 25–38. Available at: [Link]

-

Kielbasa, W. et al. (2014). Microdialysis Evaluation of Atomoxetine Brain Penetration and Central Nervous System Pharmacokinetics in Rats. ResearchGate. Available at: [Link]

-

Castañeda, P., & Becker, J. B. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(10), 1003-1013. Available at: [Link]

-

Di Miceli, M., & Gronier, B. (2015). Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors. Psychopharmacology, 232(12), 2191-2205. Available at: [Link]

-

Di Miceli, M., & Gronier, B. (2015). Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors. Psychopharmacology, 232(12), 2191–2205. Available at: [Link]

-

Zerbe, R. L., & Rowe, H. (1985). Clinical Pharmacology of Tomoxetine, a Potential Antidepressant. The Journal of pharmacology and experimental therapeutics, 232(1), 139-143. Available at: [Link]

-

Gehlert, D. R., & Fuller, R. W. (1995). Comparison of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine binding in rat brain. Biochemical pharmacology, 50(8), 1185-1190. Available at: [Link]

- Tao, L. et al. (2006). Enantiomerically pure atomoxetine and tomoxetine mandelate. Google Patents.

-

Koda, K. et al. (2010). Effects of acute and chronic administration of atomoxetine and methylphenidate on extracellular levels of noradrenaline, dopamine and serotonin in the prefrontal cortex and striatum of mice. ResearchGate. Available at: [Link]

-

Ersche, K. D. et al. (2018). Prefrontal cortex activation and stopping performance underlie the beneficial effects of atomoxetine on response inhibition in. University of Cambridge. Available at: [Link]

-

Unknown. (n.d.). atomoxetine. ClinPGx. Available at: [Link]

-

Gamo, N. J., Wang, M., & Arnsten, A. F. T. (n.d.). Methylphenidate and atomoxetine enhance prefrontal function through α>2>-adrenergic and dopamine D>1> receptors. Johns Hopkins University. Available at: [Link]

-

Ding, Y. S. et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. Available at: [Link]

-

Schlicker, E. et al. (2006). Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes. Naunyn-Schmiedeberg's archives of pharmacology, 373(4), 288-298. Available at: [Link]

-

Tufan, A. E. et al. (2015). Atomoxetine treatment may decrease striatal dopaminergic transporter availability after 8 weeks: pilot SPECT report of three cases. Neuropsychiatric disease and treatment, 11, 2909-2912. Available at: [Link]

-

Unknown. (2002). Atomoxetine increases cortical levels of norepinephrine and dopamine: A proposed mechanism of action in ADHD | Request PDF. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). STRATTERA (atomoxetine HCl). accessdata.fda.gov. Available at: [Link]

-

Tufan, A. E. et al. (2015). Atomoxetine treatment may decrease striatal dopaminergic transporter availability after 8 weeks: pilot SPECT report of three cases. Neuropsychiatric Disease and Treatment, 11, 2909-2912. Available at: [Link]

-

Bishop, J. R. et al. (2020). Dopamine Transporter and CYP2D6 Gene Relationships with Attention-Deficit/Hyperactivity Disorder Treatment Response in the Methylphenidate and Atomoxetine Crossover Study. Journal of child and adolescent psychopharmacology, 30(7), 416-425. Available at: [Link]

- Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.

Sources

- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]

- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylphenidate and Atomoxetine Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Tomoxetine hydrochloride for studying attention-deficit/hyperactivity disorder (ADHD).

An In-Depth Technical Guide to Utilizing (+)-Tomoxetine Hydrochloride for ADHD Research